5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a carbonitrile group at position 4, and a quinolin-5-yl moiety at position 1. This structure combines the electron-deficient quinoline system with the versatile pyrazole scaffold, making it a candidate for pharmaceutical and materials science research. Synthesized via cyclocondensation reactions, it exhibits distinct spectroscopic properties, including characteristic $ ^1H $-NMR peaks for the NH (δ ~12.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
Properties
IUPAC Name |
5-amino-1-quinolin-5-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-7-9-8-17-18(13(9)15)12-5-1-4-11-10(12)3-2-6-16-11/h1-6,8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJNUFRXMVISPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=C(C=N3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often facilitated by catalysts such as alumina–silica-supported manganese dioxide in water, yielding high efficiency and eco-friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to ensure sustainability and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrazole and quinoline rings.
Scientific Research Applications
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile exerts its effects involves interaction with various molecular targets. For instance, it may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 5-Amino-1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-4-carbonitrile (6a): Melting Point: 194–196°C. Spectral Data: $ ^1H $-NMR shows a deshielded NH proton (δ 12.10 ppm) and aromatic protons (δ 6.61–7.92 ppm) . LCMS: [M-H]$ ^+ $ at m/z 250.10 (calcd. 251.08) .
- 5-Amino-1-(5-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-4-carbonitrile (6b): Melting Point: 169–171°C. Substituent Impact: The methyl group reduces melting point by ~25°C compared to 6a, likely due to decreased crystallinity. LCMS: [M-H]$ ^+ $ at m/z 264.10 (calcd. 265.10) .
- 5-Amino-1-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-4-carbonitrile (6f): Synthesis Yield: 64% (vs. 75–85% for 6a and 6b). Bromine Effect: The electron-withdrawing Br increases molecular weight (MW 363.95 g/mol) and may enhance halogen bonding in biological systems .
Table 1. Key Properties of Quinoline-Substituted Derivatives
| Compound ID | Substituent | MP (°C) | Yield (%) | LCMS [M-H]$ ^+ $ |
|---|---|---|---|---|
| 6a | 2-Oxo-1,2-dihydro | 194–196 | 75 | 250.10 |
| 6b | 5-Methyl-2-oxo | 169–171 | 85 | 264.10 |
| 6d | 6-Methoxy-2-oxo | 193–195 | 64 | 284.00 |
| 6f | 6-Bromo-2-oxo | N/A | 64 | N/A |
Phenyl-Substituted Pyrazole Derivatives
Halogen and Alkyl Substituents
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: MW: 218.64 g/mol. Applications: Intermediate in agrochemicals; CAS 51516-68-8 .
- 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: MW: 198.23 g/mol. Safety Data: GHS-compliant (ECHEMI, 2019) .
Table 2. Comparison of Phenyl Derivatives
| Compound | Substituent | MW (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 5-Amino-1-(4-Fluorophenyl) | 4-Fluoro | 205.16 | N/A |
| 5-Amino-1-(3-Cl-phenyl) | 3-Chloro | 218.64 | N/A |
| 5-Amino-1-(4-Me-phenyl) | 4-Methyl | 198.23 | N/A |
Hybrid Heterocyclic Derivatives
Tetrazole and Oxadiazole Hybrids
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile (8a): LCMS: [M+H]$ ^+ $ at m/z 281.1. Application: Potential kinase inhibitor due to oxadiazole’s hydrogen-bonding capacity .
- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d): Yield: 66.64%. Stability: The tetrazole moiety enhances thermal stability (mp 173.1°C) .
Table 3. Hybrid Heterocyclic Compounds
| Compound ID | Heterocycle | Yield (%) | MP (°C) | LCMS [M+H]$ ^+ $ |
|---|---|---|---|---|
| 8a | 1,3,4-Oxadiazole | 53.84 | 177.8 | 281.1 |
| 6d | 1-Methyltetrazole | 66.64 | 173.1 | 355.1 |
Biological Activity
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dual structure that combines quinoline and pyrazole functionalities. This unique combination contributes to its diverse biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C11H9N5 |
| Molecular Weight | 215.22 g/mol |
| CAS Number | 1452183-87-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus, indicating potential as an antibacterial agent .
- Anticancer Properties : Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in liver (HepG2) and cervical (HeLa) cancer cell lines. The compound exhibited a significant reduction in cell viability, suggesting its potential as an anticancer drug .
Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of pyrazole compounds and evaluated their antibacterial efficacy against standard strains like E. coli and S. aureus. The results indicated that derivatives containing the quinoline moiety enhanced antimicrobial activity compared to simpler pyrazole structures.
Case Study 2: Anticancer Potential
In vitro studies on HepG2 and HeLa cells demonstrated that modifications at the N1 position of the pyrazole significantly influenced antiproliferative activity. Compounds with specific substitutions showed enhanced inhibition rates, highlighting the importance of structural modifications for therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for 5-amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, reacting 4-hydrazino-quinolin-2-one with 2-(ethoxy-methylene)malononitrile in ethanol catalyzed by triethylamine yields the target product . Optimization involves varying solvents (e.g., ethanol for polarity), catalysts (e.g., Et₃N for base catalysis), and reaction temperatures. Monitoring yields via LCMS or TLC helps identify optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm quinoline and pyrazole ring protons (e.g., quinoline C-5 proton at δ ~8.5 ppm) and nitrile groups .
- Mass spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 284.00) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of calculated values) .
Q. How is single-crystal X-ray diffraction used to determine the compound’s molecular structure?
Crystallize the compound via slow evaporation in polar solvents. X-ray diffraction at low temperatures (e.g., 90 K) provides bond lengths and angles. Software like SHELXL refines the structure, confirming planarity of the pyrazole-quinoline system and intermolecular interactions (e.g., hydrogen bonds) .
Advanced Research Questions
Q. How can mechanistic pathways for the formation of this compound be elucidated?
Use isotopic labeling (e.g., ¹⁵N in hydrazine precursors) to track nitrogen incorporation. Monitor intermediates via in-situ FTIR or NMR to identify steps like imine formation or cyclization. Computational studies (DFT) can model transition states and activation energies .
Q. What green chemistry approaches improve the sustainability of its synthesis?
Replace traditional solvents with ethanol/water mixtures and employ recyclable catalysts like Fe₃O4@SiO2@Vanillin nanoparticles. Mechanochemical synthesis (ball milling) reduces solvent use and energy consumption while maintaining yields >80% .
Q. How should researchers resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?
If elemental analysis shows deviations (e.g., N% mismatch), cross-validate with high-resolution MS for molecular formula confirmation. Check for impurities via HPLC and repeat crystallization to isolate pure phases. Consider dynamic effects in NMR (e.g., tautomerism) that may skew integration .
Q. What supramolecular interactions dominate its crystal packing, and how do they influence properties?
Analyze Hirshfeld surfaces to quantify interactions like N–H···N (quinoline-pyrazole) or π-π stacking. These interactions affect solubility and thermal stability, which can be tested via DSC (melting point) and solubility assays in DMSO/water .
Q. How to design a robust protocol for evaluating its antimicrobial activity?
Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and test concentrations from 0.1–100 µg/mL. Statistical validation (e.g., ANOVA) ensures reproducibility. Structural analogs with electron-withdrawing groups (e.g., Br at quinoline C-6) often enhance activity .
Q. How can computational methods complement experimental studies of this compound?
Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with UV-Vis spectra. Molecular docking (AutoDock Vina) screens for binding affinity to targets like DNA gyrase, guiding SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
